molecular formula C6H14N2 B13341789 1-(Azetidin-1-yl)propan-2-amine

1-(Azetidin-1-yl)propan-2-amine

Cat. No.: B13341789
M. Wt: 114.19 g/mol
InChI Key: LZNCIEYUZUOCHB-UHFFFAOYSA-N
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Description

1-(Azetidin-1-yl)propan-2-amine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-1-yl)propan-2-amine typically involves the alkylation of azetidine with appropriate alkyl halides. One common method includes the reaction of azetidine with 2-bromopropane under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-1-yl)propan-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Azetidin-1-yl)propan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting antiproliferative effects .

Comparison with Similar Compounds

Uniqueness: 1-(Azetidin-1-yl)propan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

1-(azetidin-1-yl)propan-2-amine

InChI

InChI=1S/C6H14N2/c1-6(7)5-8-3-2-4-8/h6H,2-5,7H2,1H3

InChI Key

LZNCIEYUZUOCHB-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCC1)N

Origin of Product

United States

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